molecular formula C10H14N6O B12343081 6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B12343081
M. Wt: 234.26 g/mol
InChI Key: RMDOMWCXTMEIQA-UHFFFAOYSA-N
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Description

6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxamide with 2-chloro-6-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might employ crystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2/cyclin A2 complexes, and the inhibition mechanism involves binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of target proteins .

Properties

Molecular Formula

C10H14N6O

Molecular Weight

234.26 g/mol

IUPAC Name

6-methyl-1-pyrimidin-2-yl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H14N6O/c1-6-14-8-7(9(17)15-6)5-13-16(8)10-11-3-2-4-12-10/h2-4,6-8,13-14H,5H2,1H3,(H,15,17)

InChI Key

RMDOMWCXTMEIQA-UHFFFAOYSA-N

Canonical SMILES

CC1NC2C(CNN2C3=NC=CC=N3)C(=O)N1

Origin of Product

United States

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